BenchChemオンラインストアへようこそ!

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone

ROMK inhibitor potassium channel cardiovascular

This fluorinated pyrrolidine-morpholino methanone is a pre-optimized dual-target probe (ROMK1 IC50=49 nM; EED IC50=30 nM) with documented 3.5-fold selectivity over hERG. Unlike generic pyrrolidine building blocks, its 5-fluoropyrimidine ether and morpholino-methanone cap create a pharmacophore irreproducible by simple N-alkyl variants. Cross-validated across electrophysiology, thallium flux, and 86Rb+ efflux assays (IC50 30–55 nM), it serves as a platform-agnostic positive control for ROMK screening. Near-identical human/rat potency (1.1-fold) bridges in vitro target engagement with in vivo rodent models. Procure alongside piperidine/triazole analogs for systematic scaffold-hopping SAR studies.

Molecular Formula C13H17FN4O3
Molecular Weight 296.302
CAS No. 2034296-57-4
Cat. No. B3011141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
CAS2034296-57-4
Molecular FormulaC13H17FN4O3
Molecular Weight296.302
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)F)C(=O)N3CCOCC3
InChIInChI=1S/C13H17FN4O3/c14-10-7-15-12(16-8-10)21-11-1-2-18(9-11)13(19)17-3-5-20-6-4-17/h7-8,11H,1-6,9H2
InChIKeyXVICSYCBTBGERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone (CAS 2034296-57-4): Procurement-Relevant Identity and Supplier-Independent Characterization


(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone (CAS 2034296-57-4, molecular formula C₁₃H₁₇FN₄O₃, molecular weight 296.30 g/mol) is a synthetic, fluorinated heterocyclic small molecule belonging to the pyrimidine-substituted pyrrolidine chemotype . The compound incorporates a 5-fluoropyrimidine moiety linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a morpholino-methanone group. This architecture has been disclosed in patent literature as part of broader series targeting the renal outer medullary potassium (ROMK, Kir1.1) channel and the polycomb protein EED . Unlike simple building blocks, this compound represents a pre-optimized probe with documented inhibitory activity across at least two distinct target classes, making it a versatile starting point for medicinal chemistry campaigns in cardiovascular and oncology research.

Why (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone Cannot Be Replaced by Generic Pyrrolidine Analogs in Scientific Research


Generic substitution among pyrrolidine-based screening compounds is a known source of irreproducible results in early drug discovery. The target compound's unique combination of a 5-fluoropyrimidine ether, a pyrrolidine spacer, and a morpholino-methanone cap generates a distinct pharmacophoric profile that cannot be replicated by simple pyrrolidine building blocks or N-alkyl variants . Empirical evidence from the ROMK inhibitor patent series (US9073882) demonstrates that even minor alterations to the heteroaryl ether or amide cap can shift ROMK1 IC₅₀ values from low nanomolar to micromolar or inactive . Similarly, EED binding data reveal that the morpholino-methanone group directly contributes to probe displacement potency, with close analogs lacking this moiety showing substantially weaker activity . Therefore, substituting this compound with a generic pyrrolidine, piperidine analog, or alternative fluoropyrimidine derivative without verifying target-specific potency introduces a high risk of obtaining false negatives or misleading structure-activity relationships.

Quantitative Differentiation Guide: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone vs. Closest Structural Analogs


ROMK1 Inhibitory Potency and hERG Selectivity Window vs. Piperidine Analog

The target compound demonstrates a multi-assay ROMK1 inhibitory profile with IC₅₀ values of 30–55 nM across electrophysiology and thallium flux assays, while maintaining a hERG selectivity window of approximately 3- to 6-fold (hERG IC₅₀ = 170 nM) . In contrast, a closely related piperidine analog (replacing the pyrrolidine ring with piperidine while retaining the 5-fluoropyrimidine ether and morpholino-methanone motif) exhibits substantially weaker ROMK1 inhibition with an IC₅₀ of 300 nM in the same ⁸⁶Rb⁺ efflux assay . This represents an approximately 5- to 10-fold difference in potency attributable solely to the pyrrolidine-to-piperidine ring-size change, underscoring the critical role of the pyrrolidine scaffold in achieving optimal channel engagement.

ROMK inhibitor potassium channel cardiovascular diuretic hERG selectivity

EED Probe Displacement Potency: Morpholino-Methanone vs. Alternative Cap Motifs

In a fluorescence polarization-based EED binding assay using an Oregon-green pyrrolidine inhibitor probe, the target compound displaces the probe with an IC₅₀ of 30 nM . This potency is notable because the morpholino-methanone moiety provides both hydrogen-bond acceptor capacity and conformational constraint that are absent in simpler amide-capped analogs. Representative compounds from the same EED inhibitor series lacking the morpholine carbonyl group exhibit IC₅₀ values of 40–140 nM under identical assay conditions , indicating that the morpholino-methanone cap contributes a meaningful 1.3- to 4.7-fold enhancement in binding affinity. The dual ROMK/EED activity profile is a distinguishing feature: the triazole-carbonyl analog (CAS 2034360-40-0) is primarily reported as a kinase inhibitor and lacks documented EED activity .

EED inhibitor PRC2 complex epigenetics protein-protein interaction oncology

Species-Ortholog ROMK Potency Comparison: Human vs. Rat Channel Activity

The target compound inhibits human ROMK1 with an IC₅₀ of 49 nM but shows reduced activity against the rat ROMK ortholog with an IC₅₀ of 55 nM in a thallium efflux fluorescence assay . This represents a modest ~1.1-fold human-to-rat potency ratio, indicating that the compound maintains essentially equipotent activity across species. In contrast, the reference ROMK inhibitor BDBM194954 (US9206198, Example 7) exhibits a rat Kir1.1 IC₅₀ of 2.8 nM by electrophysiology versus a human ROMK IC₅₀ of 5 nM , a ~1.8-fold species difference. While BDBM194954 is more potent overall, the target compound's near-identical human/rat potency suggests a conserved binding mode that may translate more predictably between preclinical rodent models and human target validation studies.

species selectivity ROMK ortholog translatability preclinical models potassium channel

Structural Differentiation: Pyrrolidine Core vs. Piperidine and Triazole-Carbonyl Scaffold Analogs

The target compound's pyrrolidine core is structurally distinct from three commercially available close analogs: (i) the piperidine analog (replacing pyrrolidine with piperidine) shows markedly reduced ROMK1 potency (IC₅₀ = 300 nM vs. 49 nM) ; (ii) the pyridin-4-yl methanone analog (replacing morpholino with pyridinyl) lacks documented biological activity in public databases and differs in molecular formula (C₁₄H₁₃FN₄O₂, MW 288.28) ; and (iii) the 1-methyl-1,2,3-triazole-4-yl methanone analog (CAS 2034360-40-0) is reported as a kinase inhibitor scaffold without ROMK or EED annotation . The morpholino-methanone group provides both a tertiary amide pharmacophore and improved aqueous solubility relative to the pyridinyl analog, while the pyrrolidine ring introduces conformational constraint that is absent in the more flexible piperidine analog.

scaffold hopping heterocycle comparison structure-activity relationship medicinal chemistry lead optimization

Optimal Research and Industrial Application Scenarios for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone


ROMK Channel Inhibitor Screening and Diuretic Drug Discovery

The compound's human ROMK1 IC₅₀ of 49 nM, combined with a 3.5-fold selectivity window over hERG (IC₅₀ = 170 nM), makes it suitable as a reference inhibitor in ROMK-targeted diuretic and natriuretic discovery programs . Its near-identical human/rat species potency (~1.1-fold ratio) supports its use as a tool compound for bridging in vitro human target engagement data with in vivo rodent efficacy models. The compound can serve as a positive control in thallium flux assays and electrophysiology-based ROMK screening cascades, as validated by the multi-assay data in US9073882 .

EED Inhibitor Development for PRC2-Driven Cancer Epigenetics

With an EED probe displacement IC₅₀ of 30 nM, this compound represents a tractable starting point for structure-based optimization of PRC2 protein-protein interaction inhibitors . The morpholino-methanone moiety provides a synthetic vector for introducing substituents to improve cellular permeability or EED residence time without abolishing binding. Researchers engaged in epigenetic drug discovery targeting EED-dependent cancers (e.g., diffuse large B-cell lymphoma, MPNST) can use this compound as a biochemical tool or as a scaffold for fragment-growing strategies.

Medicinal Chemistry Scaffold-Hopping and Selectivity Profiling

The compound's unique dual ROMK/EED annotation, which is absent in the piperidine, pyridinyl, and triazole-carbonyl analogs, makes it valuable for scaffold-hopping exercises aimed at understanding how subtle changes in the heterocyclic core and cap group influence target selectivity . Procurement of this compound alongside the piperidine and triazole analogs enables systematic profiling of pyrrolidine ring-size effects on kinase, ion channel, and epigenetic target panels, generating SAR data that can inform lead series prioritization across multiple therapeutic areas .

Assay Development and Positive Control for Ion Channel Screening Platforms

Given that the compound has been tested across three ROMK assay formats (electrophysiology, thallium flux, and ⁸⁶Rb⁺ efflux) with consistent IC₅₀ values ranging from 30 to 55 nM, it is well-suited as a cross-platform positive control for validating new ROMK screening assays . The availability of selectivity data against hERG (IC₅₀ = 170 nM) further enables its use in counter-screening protocols where ROMK/hERG selectivity is a critical parameter for compound progression .

Quote Request

Request a Quote for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.